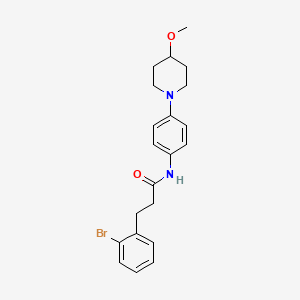

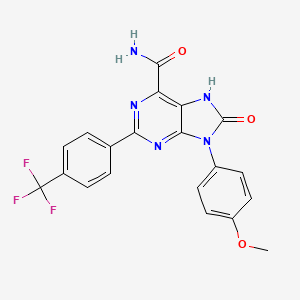

![molecular formula C13H11F2NOS2 B2777908 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide CAS No. 448199-15-3](/img/structure/B2777908.png)

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide” is a chemical compound with the molecular formula C13H11F2NOS2 . It has a molecular weight of 299.359 Da . This compound is typically found in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15F2NO4S/c1-23-15-8-11(9-21)2-7-14(15)24-10-16(22)20-12-3-5-13(6-4-12)25-17(18)19/h2-9,17H,10H2,1H3,(H,20,22) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 299.359 Da . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Metabolic Pathways and Genetic Differences

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide, as a compound, shares chemical characteristics with drugs that undergo complex metabolic pathways, including various forms of detoxification and activation within the body. For instance, compounds like Paracetamol (acetaminophen) are metabolized through pathways such as glucuronidation, sulfation, oxidation, and hydroxylation. These processes can reveal significant intersubject and ethnic differences in metabolism, indicating potential susceptibility to toxicity and variation in therapeutic efficacy. Understanding the metabolic pathways of similar compounds can provide insights into how N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide may be processed in biological systems and the importance of genetic factors in its metabolism (Li-zi Zhao & G. Pickering, 2011).

Environmental Protection and Removal Technologies

The environmental impact and removal techniques for contaminants similar to N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide have been extensively studied. Techniques such as adsorption using biochar or other materials demonstrate potential for removing similar compounds from water, thereby reducing environmental pollution. This research indicates the feasibility of using advanced removal technologies to mitigate the environmental presence of such chemicals, emphasizing the role of chemical interactions like π-π interactions, hydrogen bonds, and electrostatic interaction in the adsorption process (C. Igwegbe et al., 2021).

Degradation and Environmental Fate

Investigations into the degradation of polyfluoroalkyl chemicals provide a framework for understanding the environmental fate of compounds with similar chemical structures, including N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide. These studies highlight the challenges in detecting precursor chemicals in environmental samples and the importance of understanding the biodegradation pathways, half-lives, and potential for forming more toxic degradation products. Such research underscores the need for comprehensive environmental monitoring and ecotoxicological assessment of these chemicals to confidently evaluate their environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Pharmaceutical and Therapeutic Research

In the pharmaceutical domain, the structural motif found in N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide is explored for its potential therapeutic applications. Compounds featuring sulfonamide or thiophene groups have been investigated for various therapeutic purposes, ranging from anti-inflammatory and antimicrobial activities to potential anticancer properties. This highlights the significance of understanding the molecular interactions and biological activities of such compounds, paving the way for the development of new drugs and therapeutic strategies (F. Carta, A. Scozzafava, & C. Supuran, 2012).

Propriétés

IUPAC Name |

N-[4-(difluoromethylsulfanyl)phenyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NOS2/c14-13(15)19-10-5-3-9(4-6-10)16-12(17)8-11-2-1-7-18-11/h1-7,13H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENRYWFSYFNNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)

![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)

![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)

![3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B2777836.png)

![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)